molecular formula C19H14FNO2 B12040670 2-(4-Fluorophenyl)-6-p-tolylpyridine-4-carboxylic acid

2-(4-Fluorophenyl)-6-p-tolylpyridine-4-carboxylic acid

Cat. No.: B12040670
M. Wt: 307.3 g/mol
InChI Key: SMVJMTZGMHLGKB-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6-p-tolylpyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It features a pyridine ring substituted with a 4-fluorophenyl group and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-6-p-tolylpyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of stable and readily available reagents, such as boronic acids and halogenated aromatics, makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-6-p-tolylpyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-Fluorophenyl)-6-p-tolylpyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-6-p-tolylpyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-6-p-tolylpyridine-4-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H14FNO2

Molecular Weight

307.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-6-(4-methylphenyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C19H14FNO2/c1-12-2-4-13(5-3-12)17-10-15(19(22)23)11-18(21-17)14-6-8-16(20)9-7-14/h2-11H,1H3,(H,22,23)

InChI Key

SMVJMTZGMHLGKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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